Cas no 943-45-3 (2-Methyl-2-phenoxypropanoic acid)

2-Methyl-2-phenoxypropanoic acid structure
943-45-3 structure
Nome del prodotto:2-Methyl-2-phenoxypropanoic acid
Numero CAS:943-45-3
MF:C10H12O3
MW:180.200483322144
MDL:MFCD00129939
CID:805305
PubChem ID:354334726

2-Methyl-2-phenoxypropanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Methyl-2-phenoxypropanoic acid
    • 2-Methyl-2-phenoxypropionic Acid
    • 2-METHYL-2-PHENOXY-PROPIONIC ACID
    • Propanoic acid,2-methyl-2-phenoxy-
    • 2-Methyl-2-phenoxy-propanoic acid
    • 2-Phenoxy-2,2-dimethyl acetic acid
    • 2-phenoxy-2-methylpropanoic acid
    • 2-phenoxyisobutyric acid
    • dimethylphenoxyacetic acid
    • EINECS 213-402-8
    • Phenoxyisobutyric acid
    • Propionic acid,2-methyl-2-phenoxy
    • fibric acid
    • Acide methyl-2 phenoxy-2 propionique [French]
    • Propionic acid, 2-methyl-2-phenoxy-
    • 6848ST447Q
    • 2-phenoxy-2-methylpropionic acid
    • Acide methyl-2 phenoxy-2 propionique
    • 2-Methyl-2-phenoxypropanoic acid (ACI)
    • Propionic acid, 2-methyl-2-phenoxy- (6CI, 7CI, 8CI)
    • 2,2-Dimethyl-2-phenoxyacetic acid
    • 2,2-Dimethylphenoxyacetic acid
    • NSC 34010
    • Phenoxy-α-isobutyric acid
    • 943-45-3
    • DTXSID40241410
    • SY081720
    • AB9782
    • M2984
    • 2-methyl-2-phenoxypropanoicacid
    • W-100199
    • BRN 1947985
    • UNII-6848ST447Q
    • SCHEMBL247466
    • Q27264212
    • BBL013594
    • NSC34010
    • NSC-34010
    • Z640389616
    • NS00040390
    • AKOS000308691
    • DS-18568
    • methyl-2-phenoxypropanoic acid
    • Propanoic acid, 2-methyl-2-phenoxy-
    • ALBB-000881
    • 4-06-00-00646 (Beilstein Handbook Reference)
    • EN300-51263
    • DTXCID40163901
    • MFCD00129939
    • 2-Phenoxyisobutyricacid
    • STK346750
    • MDL: MFCD00129939
    • Inchi: 1S/C10H12O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)
    • Chiave InChI: ILPUOPPYSQEBNJ-UHFFFAOYSA-N
    • Sorrisi: O=C(C(C)(C)OC1C=CC=CC=1)O
    • BRN: 1947985

Proprietà calcolate

  • Massa esatta: 180.07900
  • Massa monoisotopica: 180.078644241g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 181
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.5
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 1.9

Proprietà sperimentali

  • Punto di fusione: 98.0 to 102.0 deg-C
  • Punto di ebollizione: 289.3°C at 760 mmHg
  • PSA: 46.53000
  • LogP: 1.92860

2-Methyl-2-phenoxypropanoic acid Informazioni sulla sicurezza

2-Methyl-2-phenoxypropanoic acid Dati doganali

  • CODICE SA:2918990090
  • Dati doganali:

    Codice doganale cinese:

    2918990090

    Panoramica:

    2918990090. altri acidi ossicarbossilici supplementari(compresi anidridi\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2918990090. altri acidi carbossilici con funzione ossigenata supplementare e loro anidridi, alogenuri, perossidi e perossiacidi; i loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

2-Methyl-2-phenoxypropanoic acid Prezzodi più >>

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Chemenu
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M51540-5g
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Apollo Scientific
OR912365-1g
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943-45-3 98%
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EY458-50mg
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943-45-3 98%
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148CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M840677-1g
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¥822.00 2022-09-01
Enamine
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2-Methyl-2-phenoxypropanoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Chlorination of 2-Phenoxypropanoic Acid with NCP in Aqueous Acetic Acid: Using a Novel Ortho-Para Relationship and the Para/Meta Ratio of Substituent Effects for Mechanism Elucidation
Segurado, Manuel A. P.; Reis, Joao Carlos R.; Gomes de Oliveira, Jaime D.; Kabilan, Senthamaraikannan; Shanthi, Manohar, Journal of Organic Chemistry, 2007, 72(14), 5327-5336

Metodo di produzione 2

Condizioni di reazione
Riferimento
Synthesis of plafibride and its pharmacological activities
Xie, Yinong; Xu, Mingxia; Zhou, Guochuan; Yang, Zhengwan; Xiong, Chaomin, Huaxi Yaoxue Zazhi, 1999, 14(1), 25-26

Metodo di produzione 3

Condizioni di reazione
Riferimento
Palladium-catalyzed reduction of 2-phenoxyalkanoic acid derivatives to 2-phenoxyalkanals
Witczak, Magdalena; Kwiecien, Halina, Polish Journal of Applied Chemistry, 2003, 47(4), 249-261

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  30 min, rt → reflux
1.2 Solvents: Acetone ;  3.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
The formation of benzoxacin-3-ones via intramolecular Nicholas reactions and synthesis of 8-membered heliannuols
St. Onge, Brent; Green, James R., Organic & Biomolecular Chemistry, 2021, 19(33), 7152-7155

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methyl ethyl ketone ;  rt → 50 °C; 2 h, 50 °C
1.2 Solvents: Methyl ethyl ketone ;  8 h, 50 °C; 3 h, 50 °C
1.3 Reagents: Water ;  overnight, rt
1.4 Reagents: Sodium bisulfite ,  Hydrochloric acid Solvents: Water ;  overnight, pH 6.5, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.6
Riferimento
Pd(II)-Catalyzed ortho- or meta-C-H Olefination of Phenol Derivatives
Dai, Hui-Xiong; Li, Gang; Zhang, Xing-Guo; Stepan, Antonia F.; Yu, Jin-Quan, Journal of the American Chemical Society, 2013, 135(20), 7567-7571

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  15 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Preparation of pyrazolopyridine derivatives and methods of treating hepatitis B infections
, United States, , ,

Metodo di produzione 7

Condizioni di reazione
Riferimento
Preparation of sulfamate esters for use against arthritis and osteoporosis
, European Patent Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, 26 °C
Riferimento
Preparation of N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]-2-(aryloxy)acetamide as PRMT5 inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  30 min, reflux
1.2 4 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
An efficient method for the synthesis of alkyl 2-(4-benzoylphenoxy)-2-methylpropanoates
Rehman, M. Z.; Kazi, A. A.; Siddiqui, H. L.; Kashmiri, M. A.; Ahmad, V. U., Journal of the Chemical Society of Pakistan, 2007, 29(4), 352-356

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Acetone ;  < 30 °C; 30 min, < 30 °C
1.2 30 min, < 30 °C; 30 min, rt; 3 h, rt → reflux
Riferimento
Substituted isoandrographolide derivatives, their preparation method and medical application as hypolipemic agents
, China, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Riferimento
Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis
Guan, Zhipeng; Zhong, Xingxing; Ye, Yayu; Li, Xiangwei; Cong, Hengjiang; et al, Chemical Science, 2022, 13(21), 6316-6321

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
Amide and amidine derivatives as 11β-HSD1 inhibitors and their preparation and use for the treatment and prophylaxis of diseases
, United States, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; 30 min, 50 °C; 50 °C → rt
1.2 Catalysts: Tetrabutylammonium iodide ,  Potassium iodide ;  rt; 12 h, 50 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Riferimento
Liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives from poly(ethylene glycol)-supported 2-bromo-2-methylpropanoate
Huang, Bin; Huang, Pei-Gang; Sheng, Shou-Ri; Wang, Qiu-Ying; Guo, Lei; et al, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 575-578

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  2 h, 0 °C; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Preparation of 4-arylcyclohexylamines as subtype selective NMDA receptor antagonists.
, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt; rt → reflux; 36 h, reflux
1.2 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Riferimento
Preparation of amido compounds as inhibitors of 11-β-hydroxysteroid dehydrogenase type 1 (11βHSD1) and antagonists of the mineralocorticoid receptor (MR)
, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetone ,  Water ;  rt; 0.5 h, reflux
1.2 Solvents: Acetone ;  reflux; 3.5 h, reflux
Riferimento
Synthesis and preliminary antihyperlipidaemic activities evaluation of andrographolide derivatives
Wang, Bin; Tang, Chunlei; Han, Yaodan; Guo, Ruzhou; Qian, Hai; et al, Medicinal Chemistry, 2012, 8(2), 293-298

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  rt → reflux
1.2 Solvents: Acetone ;  2 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Riferimento
Synthesis and herbicidal activity of 12-(substituted phenoxy-iso-butyroxyimino)-1,15-pentadecanolides
Meng, Xiangqing; Liang, Xiaomei; Rui, Changhui; Fan, Xianlin; Wang, Daoquan, Nongyaoxue Xuebao, 2003, 5(2), 33-39

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ;  20 min
1.2 10 min, 20 °C; 20 °C → reflux; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Riferimento
Preparation of thiazole-5-formamide derivatives for treating glucokinase-related diseases
, China, , ,

Metodo di produzione 19

Condizioni di reazione
Riferimento
Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism
Zhou, Dan ; Deng, Wenting; Zhou, Junhan; Deng, Hongying; Zheng, Jianxian; et al, International Journal of Food Properties, 2023, 26(1), 108-121

Metodo di produzione 20

Condizioni di reazione
Riferimento
Sulfamates as antiglaucoma agents
, United States, , ,

2-Methyl-2-phenoxypropanoic acid Raw materials

2-Methyl-2-phenoxypropanoic acid Preparation Products

2-Methyl-2-phenoxypropanoic acid Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:943-45-3)2-Methyl-2-phenoxypropanoic acid
A859461
Purezza:99%
Quantità:5g
Prezzo ($):344.0